3-Bromo-N-hydroxybenzenecarboximidoyl chloride
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Overview
Description
3-Bromo-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a carboximidoyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 3-bromoaniline with hydroxylamine hydrochloride in the presence of a base, followed by the addition of thionyl chloride to form the final product . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or chloroform.
Catalysts: Bases such as pyridine or triethylamine are used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding oximes or reduced to amines.
Hydrolysis: The carboximidoyl chloride group can hydrolyze to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Oximes and nitroso compounds.
Reduction Products: Amines and hydroxylamines.
Scientific Research Applications
3-Bromo-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in developing new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N-hydroxybenzenecarboximidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Protein Modification: It can modify proteins through covalent attachment, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride
- 4-Bromo-N-hydroxybenzenecarboximidoyl chloride
Uniqueness
3-Bromo-N-hydroxybenzenecarboximidoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in chemical synthesis and research.
Properties
IUPAC Name |
3-bromo-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTGMMRJSZMTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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